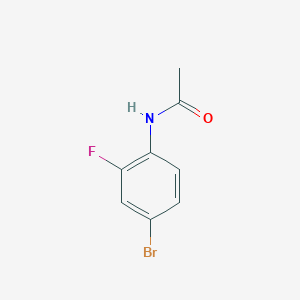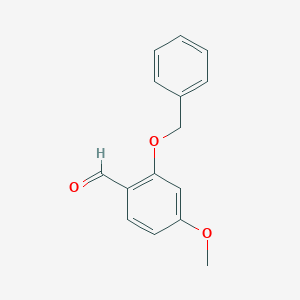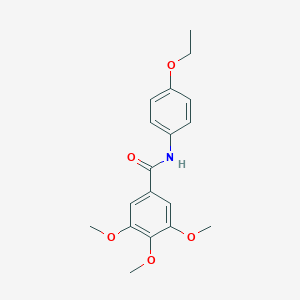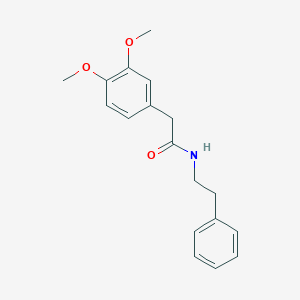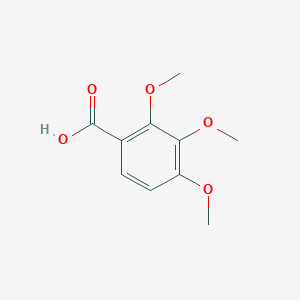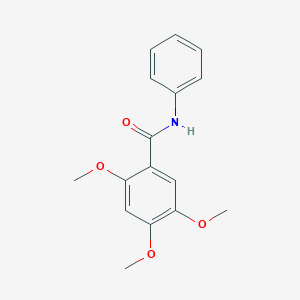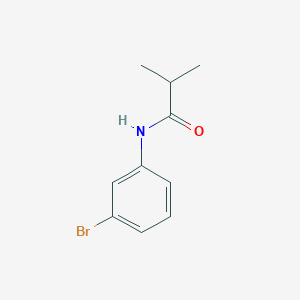
N-(3-bromophenyl)-2-methylpropanamide
Vue d'ensemble
Description
“N-(3-bromophenyl)-2-methylpropanamide” is a compound that contains a bromophenyl group, a methylpropanamide group, and an amide linkage. The bromophenyl group is a phenyl ring (a hexagonal ring of carbon atoms) with a bromine atom attached. The methylpropanamide group consists of a three-carbon chain with a methyl group (-CH3) at one end and an amide group (-CONH2) at the other .
Molecular Structure Analysis
The molecular structure of “this compound” would likely show the bromophenyl group, the methylpropanamide group, and the amide linkage. The bromine atom on the phenyl ring would be expected to be electron-withdrawing, which could affect the reactivity of the molecule .
Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds are often involved in reactions such as cross-coupling reactions, catalysis, and others .
Applications De Recherche Scientifique
Photochemical Reactions and Synthesis
- N-(2-acylphenyl)-2-bromo-2-methylpropanamides, closely related to N-(3-bromophenyl)-2-methylpropanamide, have been studied for their photochemical reactions. These compounds exhibit interesting behaviors like dehydrobromination, cyclization, and bromo-migration upon irradiation (Nishio et al., 2005).
Spectroscopic and Electronic Properties
- A paracetamol analogue similar to this compound, namely 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, has been explored for its electronic properties and vibrational mode couplings. This includes the investigation of its spectroscopic properties through various computational methods (Viana et al., 2017).
Antipathogenic Activity
- The synthesis of thiourea derivatives, including those with a 2-bromophenyl group, has shown significant antimicrobial activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Quantum Mechanical and Molecular Docking Studies
- Studies on compounds structurally related to this compound, like N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, have employed quantum mechanical approaches and molecular docking studies to understand their biological activities, especially in relation to cancer protein interactions (Chandralekha et al., 2019).
Synthesis and Biological Activity
- The synthesis of N-(α-Bromoacyl)-α-amino esters containing Valyl moiety, which bear structural resemblance to this compound, has been explored for biological activities like cytotoxicity, anti-inflammatory, and antibacterial properties. This also includes an in-depth analysis of their physico-chemical properties (Yancheva et al., 2015).
Orientations Futures
Mécanisme D'action
Target of Action
A similar compound, (3s)-n-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, is known to target the enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
The inhibition of enoyl-[acyl-carrier-protein] reductase [nadh] by similar compounds can disrupt the fatty acid synthesis pathway in mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The inhibition of enoyl-[acyl-carrier-protein] reductase [nadh] by similar compounds can lead to the disruption of cell wall synthesis in mycobacterium tuberculosis, potentially leading to cell death .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can often affect the stability and efficacy of similar compounds .
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(2)10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBABBOSWOTEAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361215 | |
| Record name | N-(3-bromophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39241-02-6 | |
| Record name | N-(3-bromophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



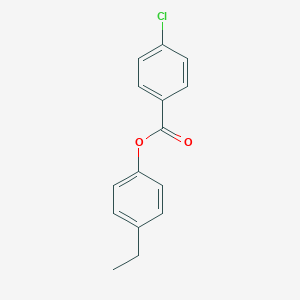
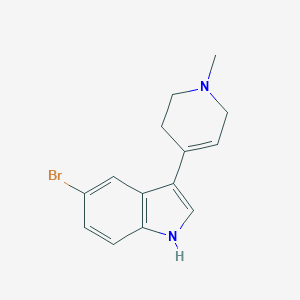


![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)
![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)

